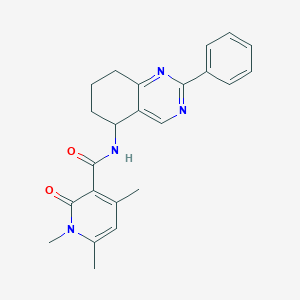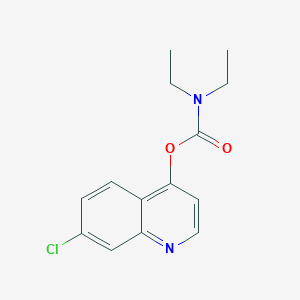
7-chloro-4-quinolinyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-quinolinyl diethylcarbamate is a synthetic organic compound . It is a derivative of 7-chloro-4-aminoquinoline, which is widely used in studying autophagy and the role of endosomal acidification in cellular processes .
Synthesis Analysis
The synthesis of 7-chloro-4-quinolinyl diethylcarbamate involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of 7-chloro-4-quinolinyl diethylcarbamate has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-chloro-4-quinolinyl diethylcarbamate include nucleophilic aromatic substitution and the formation of Schiff bases .Scientific Research Applications
Antimalarial Activity
The compound has been synthesized and evaluated for its in vitro antimalarial activity . Derivatives of the compound displayed inhibitory values against heme crystallization, an important antimalarial mechanism .
Anticancer Activity
The compound has also been studied for its potential anticancer activity . Certain derivatives of the compound showed a cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06, and 6.95 ± 1.62 μg/mL against human prostate LNCaP tumor cells .
Anti-Enzymatic Activity against Candida Albicans
The compound has been evaluated for its anti-enzymatic activity against Candida albicans . Certain hydrazones of the compound showed enzymatic repression values over 40% to phospholipases and over 20% to secreted aspartyl proteases .
Cytotoxicity Evaluation
The compound’s cytotoxicity has been evaluated . The cell viability was over 50% at hydrazone concentrations of 25–100mg/ml .
Antiplasmodial Activity
The compound has been studied for its antiplasmodial activity in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum .
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial activity .
Mechanism of Action
Target of Action
The primary target of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is Mycobacterium tuberculosis DNA gyrase . This enzyme regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
The compound interacts with its target, the DNA gyrase, and inhibits its function. This results in the prevention of DNA replication, transcription, and repair, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.
Pharmacokinetics
The compound’s ability to inhibit mycobacterium tuberculosis suggests that it may have good bioavailability and can reach its target effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. It achieves this by inhibiting the function of DNA gyrase, leading to the disruption of DNA replication and ultimately, bacterial cell death .
Safety and Hazards
Future Directions
The future directions for research on 7-chloro-4-quinolinyl diethylcarbamate could involve further exploration of its potential biological activities. For instance, the antimicrobial potential of 7-chloro-4-aminoquinoline derivatives has been studied , and similar investigations could be conducted for 7-chloro-4-quinolinyl diethylcarbamate. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, safety and hazards, and mechanism of action.
properties
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVAVRQZLVBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(7-chloroquinolin-4-yl) N,N-diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

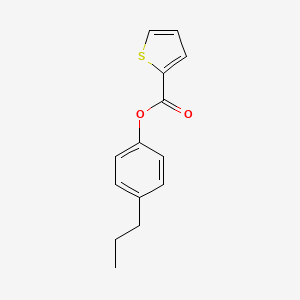
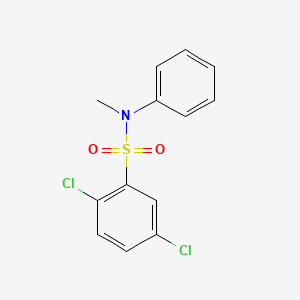
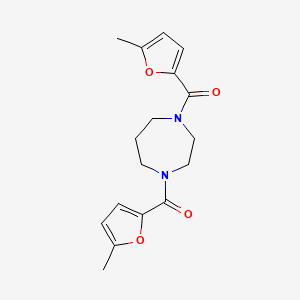
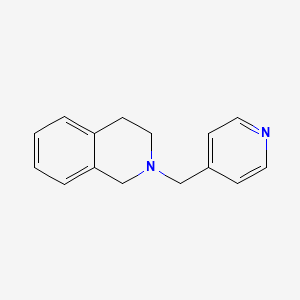
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
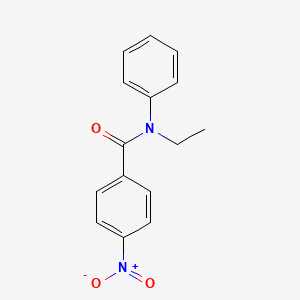
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)
![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
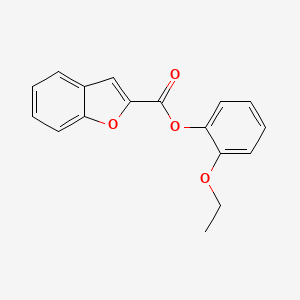
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)
![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
